N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c23-14-11-9-13(10-12-14)20(26)25-22-19(15-5-1-3-7-17(15)27-22)21-24-16-6-2-4-8-18(16)28-21/h2,4,6,8-12H,1,3,5,7H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGWKXSQWZKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, which forms the benzothiazole ring by reacting an amine with a carbonyl compound
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
Anticancer Activity
Research indicates that compounds with benzothiazole and benzothiophene scaffolds possess significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit tumor growth by targeting the mitogen-activated protein kinase (MAPK) pathway .
Antimicrobial Properties
Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the benzothiophene unit enhances these properties, making the compound a candidate for further development as an antimicrobial agent .
Dipeptidyl Peptidase IV Inhibition
Dipeptidyl peptidase IV (DPP-IV) inhibitors are crucial in the management of type 2 diabetes. Compounds structurally similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide have been explored for their ability to inhibit DPP-IV effectively . This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer effects. Among these, compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial agents, researchers synthesized several benzothiazole derivatives and tested them against common bacterial strains. Results indicated that compounds with similar structures demonstrated potent antibacterial activity against resistant strains .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Morpholine Sulfonyl Derivative
A closely related compound, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS 325988-50-9), replaces the 4-fluoro group with a morpholine sulfonyl substituent. Key differences include:
- Molecular Weight : 539.7 g/mol vs. 497.6 g/mol (4-fluorobenzamide derivative).
- Polar Surface Area (PSA) : 154 Ų (morpholine sulfonyl) vs. ~120 Ų (4-fluoro), indicating enhanced solubility and hydrogen-bonding capacity .
- Biological Activity : Sulfonyl groups often improve pharmacokinetic profiles by modulating membrane permeability and metabolic stability.
Dipropylsulfamoyl Derivative
Another analogue, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 325988-44-1), features a bulkier sulfamoyl group. Key properties:
- Molecular Weight : 553.76 g/mol.
- Rotatable Bonds : 5, similar to the 4-fluoro derivative, but increased steric hindrance may reduce binding affinity in rigid receptor sites .
Crystallographic and Conformational Analysis
Comparative studies of tetrahydrobenzothiophene-based benzamides reveal:
- Ring Conformation : The tetrahydrobenzothiophene ring adopts a half-chair conformation in crystal structures, as seen in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide . This conformation optimizes π-π interactions between the benzamide and benzothiazole moieties .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds form S(6) rings in fluorinated derivatives, stabilizing the planar arrangement of the benzamide group. This contrasts with morpholine sulfonyl derivatives, where additional hydrogen-bond acceptors (e.g., sulfonyl oxygen) dominate intermolecular interactions .
Spectral Signatures
- IR Spectroscopy :
- ¹H-NMR :
Pharmacological and Physicochemical Properties
- Lipophilicity : LogP values range from 4.9 (morpholine sulfonyl) to ~5.2 (dipropylsulfamoyl), influenced by fluorination (lower LogP) vs. sulfonation (higher LogP) .
- Bioactivity: Benzothiazole-containing compounds exhibit antitumor and antimicrobial properties. For example, 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (patent example) shows nanomolar IC₅₀ values in kinase assays .
Tabulated Comparison of Key Compounds
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H17N3O3S2. The compound features a complex structure that includes a benzothiazole moiety known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O3S2 |
| Molecular Weight | 435.52 g/mol |
| CAS Number | 392236-26-9 |
| Purity | ≥ 95% |
The primary biological activity of this compound is attributed to its interaction with Mycobacterium tuberculosis . The nitro group at the 4th position of the phenyl ring enhances its antibacterial properties.
Biochemical Pathways
The compound disrupts critical biochemical pathways in Mycobacterium tuberculosis, leading to inhibition of bacterial growth. This action is particularly relevant in the context of drug-resistant strains of tuberculosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been shown to inhibit the proliferation of Mycobacterium tuberculosis effectively.
Antitumor Activity
Benzothiazole derivatives have garnered attention for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis and inhibit cell migration in various cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
- IC50 Values : Demonstrated effective inhibition at concentrations as low as 1 μM in specific assays.
Case Studies
- Study on Antitumor Effects : In a study examining novel benzothiazole compounds, this compound was found to significantly reduce IL-6 and TNF-alpha levels in treated cells, indicating its potential as an anti-inflammatory agent as well as an anticancer drug .
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The results indicated a substantial reduction in bacterial load in treated samples compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
